molecular formula C6H14O3 B14454297 2-Hydroperoxy-4-methylpentan-2-ol CAS No. 74449-58-4

2-Hydroperoxy-4-methylpentan-2-ol

Cat. No.: B14454297
CAS No.: 74449-58-4
M. Wt: 134.17 g/mol
InChI Key: JNIBWWKZEAYFHK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroperoxy-4-methylpentan-2-ol can be achieved through the hydroperoxidation of 4-methylpentan-2-ol. This process typically involves the reaction of 4-methylpentan-2-ol with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the hydroperoxide product.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroperoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced catalysts and separation techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroperoxy-4-methylpentan-2-ol undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroperoxide group to a hydroxyl group, yielding 4-methylpentan-2-ol.

    Substitution: The hydroperoxide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be employed, depending on the desired substitution product.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: 4-Methylpentan-2-ol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

2-Hydroperoxy-4-methylpentan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Its potential as a reactive oxygen species (ROS) generator makes it useful in studies related to oxidative stress and cellular responses.

    Medicine: Research into its effects on biological systems may lead to the development of new therapeutic agents.

    Industry: It is employed in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Hydroperoxy-4-methylpentan-2-ol involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. This decomposition can lead to the formation of free radicals, which can interact with various molecular targets and pathways, including lipid peroxidation, protein oxidation, and DNA damage. These interactions are of particular interest in studies related to oxidative stress and its effects on cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpentan-2-ol: The parent alcohol from which 2-Hydroperoxy-4-methylpentan-2-ol is derived.

    Methyl isobutyl ketone: A related compound used as a solvent and in organic synthesis.

    Tert-butyl hydroperoxide: Another hydroperoxide compound with similar reactivity.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of a hydroperoxide and a secondary alcohol. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications.

Properties

CAS No.

74449-58-4

Molecular Formula

C6H14O3

Molecular Weight

134.17 g/mol

IUPAC Name

2-hydroperoxy-4-methylpentan-2-ol

InChI

InChI=1S/C6H14O3/c1-5(2)4-6(3,7)9-8/h5,7-8H,4H2,1-3H3

InChI Key

JNIBWWKZEAYFHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(O)OO

Origin of Product

United States

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